(1S,2R)-cis-2-Amino-1,2,3,4-tetrahydro-1-naphthol hydrochloride

PNMT Substrate Specificity Enantioselectivity

(1S,2R)-cis‑2‑Amino‑1,2,3,4‑tetrahydro‑1‑naphthol hydrochloride is a single enantiomer of the cis‑2‑amino‑1‑tetralol (cis‑AT) scaffold, a semi‑rigid phenylethanolamine analogue primarily studied as a mechanistic probe for phenylethanolamine N‑methyltransferase (PNMT). The compound is an amino alcohol hydrochloride (C10H14ClNO, MW 199.68) with a defined cis‑1,2 relative stereochemistry.

Molecular Formula C10H14ClNO
Molecular Weight 199.68 g/mol
CAS No. 29365-58-0
Cat. No. B1512867
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S,2R)-cis-2-Amino-1,2,3,4-tetrahydro-1-naphthol hydrochloride
CAS29365-58-0
Molecular FormulaC10H14ClNO
Molecular Weight199.68 g/mol
Structural Identifiers
SMILESC1CC2=CC=CC=C2C(C1N)O.Cl
InChIInChI=1S/C10H13NO.ClH/c11-9-6-5-7-3-1-2-4-8(7)10(9)12;/h1-4,9-10,12H,5-6,11H2;1H/t9-,10+;/m1./s1
InChIKeyOJKXKJBAGVKYBW-UXQCFNEQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1S,2R)-cis-2-Amino-1,2,3,4-tetrahydro-1-naphthol hydrochloride (CAS 29365‑58‑0): Chiral Identity, Chemical Class and Procurement Profile


(1S,2R)-cis‑2‑Amino‑1,2,3,4‑tetrahydro‑1‑naphthol hydrochloride is a single enantiomer of the cis‑2‑amino‑1‑tetralol (cis‑AT) scaffold, a semi‑rigid phenylethanolamine analogue primarily studied as a mechanistic probe for phenylethanolamine N‑methyltransferase (PNMT) [1]. The compound is an amino alcohol hydrochloride (C10H14ClNO, MW 199.68) with a defined cis‑1,2 relative stereochemistry. Its (1S,2R) absolute configuration distinguishes it from its mirror‑image enantiomer, (1R,2S)‑AT, which is the biologically active PNMT substrate [2]. Procurement decisions involving this compound must account for the profound stereochemistry‑dependent divergence in biological recognition that exists across the four 2‑amino‑1‑tetralol stereoisomers.

Why (1S,2R)-cis-2-Amino-1,2,3,4-tetrahydro-1-naphthol hydrochloride Cannot Be Replaced by a Generic Stereoisomer Pool


The four stereoisomers of 2‑amino‑1‑tetralol (cis‑(1R,2S), cis‑(1S,2R), trans‑(1S,2S), trans‑(1R,2R)) exhibit mechanistically distinct functional profiles at PNMT: one cis‑enantiomer acts as a substrate while the corresponding trans‑diastereomer is a competitive inhibitor, and within the same cis‑diastereomeric pair only the (1R,2S) enantiomer shows high‑affinity substrate activity [1][2]. Simply purchasing “cis‑2‑amino‑1‑tetralol hydrochloride” without specifying the enantiomer can deliver a racemate or the incorrect enantiomer, leading to qualitatively different outcomes—substrate behaviour vs. inactivity or inhibition—in enzyme assays, binding studies, or chiral building‑block applications. Quantitative differences in Km and Vmax between stereoisomers confirm that generic substitution can alter apparent enzyme kinetics by orders of magnitude [1].

Quantitative Differentiation Evidence for (1S,2R)-cis-2-Amino-1,2,3,4-tetrahydro-1-naphthol hydrochloride versus the Active Enantiomer and Other Stereoisomers


PNMT Substrate Activity: (1R,2S) Enantiomer Is a Low‑µM Substrate; (1S,2R) Is Not a PNMT Substrate

In the foundational PNMT stereoselectivity study, the four stereoisomers of 2‑amino‑1‑tetralol were evaluated for substrate activity. Only the (1R,2S) enantiomer (compound 13) functioned as a good PNMT substrate, displaying Km = 4.5 µM, Vmax = 0.16, and 100×Vmax/Km = 3.6. The (1S,2R) enantiomer (compound 14) was categorised as neither a substrate nor a potent inhibitor; substrate activity required the combination of 1R and 2S configurations [1]. The trans‑(1S,2S) isomer (compound 15) instead acted as a PNMT inhibitor (Ki = 4.6 µM) [1][2].

PNMT Substrate Specificity Enantioselectivity

Crystallographic Binding Mode: (1R,2S)‑AT Engages Anchor Residues; (1S,2R)‑AT Cannot Recapitulate the Same Interactions

A 2.2 Å crystal structure of human PNMT complexed with cis‑(1R,2S)‑AT revealed that the ligand forms key water‑mediated hydrogen‑bond interactions between its β‑hydroxyl group and Asp267, and a secondary interaction with Glu219, which anchor the substrate for correct amine methylation. The trans‑(1S,2S)‑AT inhibitor binds in a 180°‑flipped orientation that loses these anchoring interactions [1]. Because (1S,2R)‑AT is the mirror image of the structurally characterised (1R,2S)‑AT, its binding orientation cannot simultaneously satisfy both the steric constraints of the active site and the hydrogen‑bonding requirements of the Asp267/Glu219 anchor [1]. No crystal structure of (1S,2R)‑AT bound to PNMT has been reported.

X‑ray Crystallography Binding Mode Enantioselectivity

Chiral Building Block Utility: (1S,2R)‑AT as a Distinct Enantiomer for Asymmetric Synthesis

Enantiomerically pure 2‑tetralols are fundamental pharmaceutical intermediates. Biocatalytic routes using engineered acetophenone reductase from Geotrichum candidum can deliver either (S)‑ or (R)‑2‑tetralol enantiomers in high enantiomeric excess [1]. The (1S,2R)‑cis‑amino‑tetralol scaffold provides a differentiated starting geometry for constructing cis‑fused nitrogen‑containing polycyclic frameworks that are inaccessible from the (1R,2S) enantiomer. Lipase‑catalysed kinetic resolution in CO2‑expanded liquids has been demonstrated for chiral tetralol synthesis, providing a scalable route to individual enantiomers [2].

Chiral Synthesis Enantiopure Building Block Tetralol Derivatives

Orthogonal Stereochemical Selectivity: (1S,2R)‑AT as a Possible Serotonin/Norepinephrine Reuptake Probe with Distinct Enantiomeric Preference

While the (1R,2S)‑AT scaffold is the recognised PNMT substrate, tetralol derivatives with aminoalkyl substitution have been explored as dual dopamine/serotonin (5‑HT2A/D2) ligands with nanomolar affinities [1][2]. The (1S,2R) configuration may confer selectivity for serotonin transporter (SERT) or norepinephrine transporter (NET) over PNMT, conceptually analogous to the enantiomer‑dependent pharmacology of ephedrine isomers, where (1S,2R)‑ephedrine shows distinct antagonist activity relative to the (1R,2S) isomer [3]. Direct comparative data for (1S,2R)‑AT at monoamine transporters are not yet published, but the established enantiomer‑specific pharmacology of structurally related amino alcohols supports its value as a differentiated probe molecule.

Monoamine Transporter SSRI Enantiomer Comparison

Analytical Differentiation: Chiral HPLC Baseline Separation of 2‑Amino‑1‑tetralol Enantiomers

The enantiomeric separation of 2‑aminotetralin and 2‑aminotetralol analogues has been systematically evaluated on commercial chiral stationary phases including Chiralcel OD, demonstrating baseline resolution of enantiomers [1][2]. This analytical capability is essential for verifying the enantiomeric purity of (1S,2R)‑AT·HCl lots and for detecting contamination by the (1R,2S) enantiomer, which would confound PNMT substrate assays. Chiral HPLC methods with UV or MS detection can quantify enantiomeric excess with precision better than 1 % [1].

Chiral HPLC Enantiomeric Purity Quality Control

Transparency Note: Limitations of Available Quantitative Differentiation Data

A systematic literature search reveals that quantitative, head‑to‑head comparative data specifically for (1S,2R)‑cis‑2‑amino‑1‑tetralol hydrochloride remain sparse in the public domain. The comprehensive PNMT stereoselectivity study by Grunewald et al. (1988) provides the most robust direct comparison of all four stereoisomers, but reports the (1S,2R) isomer primarily as inactive/non‑substrate without full kinetic characterisation. No dedicated pharmacological profiling, solubility comparison, or stability study of the isolated (1S,2R) enantiomer versus its counterparts was identified. This evidence gap underscores the compound's current niche as a research‑tool enantiomer rather than a fully characterised lead molecule, and highlights the importance of verifying enantiomeric identity and purity upon procurement.

Data Gap Enantiomer Comparison Research Need

Procurement‑Relevant Application Scenarios for (1S,2R)-cis-2-Amino-1,2,3,4-tetrahydro-1-naphthol hydrochloride


Negative Control for PNMT Substrate and Inhibitor Assays

In PNMT enzymatic or binding studies employing cis‑(1R,2S)‑AT as a substrate (Km = 4.5 µM) or trans‑(1S,2S)‑AT as an inhibitor (Ki = 4.6 µM), (1S,2R)‑AT·HCl serves as the essential stereochemical negative control. Because the (1S,2R) enantiomer lacks both substrate and inhibitor activity at PNMT, it enables researchers to confirm that observed effects are stereospecific rather than arising from non‑specific amino‑alcohol interactions. This application is directly supported by the stereoisomer profiling data in Grunewald et al. (1988) [1].

Enantiopure Chiral Building Block for cis‑Fused Heterocyclic Drug Intermediates

As a single‑enantiomer cis‑amino‑tetralol hydrochloride, this compound provides a pre‑resolved starting material for the synthesis of cis‑fused nitrogen heterocycles that require (1S,2R) stereochemistry. Biocatalytic routes can deliver 2‑tetralol enantiomers in ≥95 % ee [1], and procurement of the hydrochloride salt eliminates the need for in‑house resolution or chiral preparative chromatography, reducing development time and cost for medicinal chemistry programmes targeting stereochemically defined tetralin‑based drug candidates.

Enantiomeric Purity Reference Standard for Chiral HPLC Method Development

When developing or validating chiral HPLC methods for the separation of cis‑2‑amino‑1‑tetralol enantiomers on columns such as Chiralcel OD, the (1S,2R)‑AT·HCl enantiomer is required as a reference standard to establish retention time, elution order, and resolution factor (Rs) relative to the (1R,2S) enantiomer. This application leverages the demonstrated baseline separability of 2‑aminotetralin analogues on commercial chiral stationary phases [1] and is essential for quality control release testing of both enantiomers.

Stereochemical Probe for Monoamine Transporter Selectivity Studies

For laboratories investigating the structure–activity relationships of amino‑tetralol derivatives at serotonin, dopamine, and norepinephrine transporters, (1S,2R)‑AT·HCl offers a stereochemically differentiated scaffold. Published aminoalkyl‑tetralol analogues show dual 5‑HT2A/D2 binding with nanomolar affinities [1], and the enantiomer‑specific pharmacology observed for ephedrine isomers (rank order: 1R,2R > 1R,2S > 1S,2R > 1S,2S) [2] suggests that the (1S,2R) configuration may confer unique transporter selectivity profiles worthy of systematic investigation.

Quote Request

Request a Quote for (1S,2R)-cis-2-Amino-1,2,3,4-tetrahydro-1-naphthol hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.